Acide 6-(diéthylamino)pyrimidine-4-carboxylique

Vue d'ensemble

Description

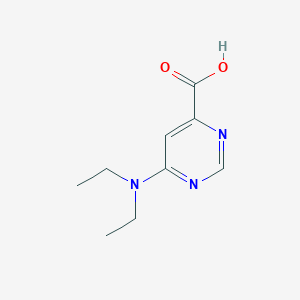

6-(Diethylamino)pyrimidine-4-carboxylic acid is a useful research compound. Its molecular formula is C9H13N3O2 and its molecular weight is 195.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality 6-(Diethylamino)pyrimidine-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(Diethylamino)pyrimidine-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthèse de systèmes bicycliques [6 + 6]

Acide 6-(diéthylamino)pyrimidine-4-carboxylique: est un précurseur clé dans la synthèse de systèmes bicycliques [6 + 6], tels que les pyrimido[4,5-d]pyrimidines et les pyrimido[5,4-d]pyrimidines . Ces composés sont importants en raison de leur complexité structurale et de leurs activités biologiques potentielles.

Études de réactivité

La réactivité du composé a été largement étudiée, en particulier son interaction avec le diazodiphénylméthane dans le diméthylformamide (DMF). Cette réaction est cruciale pour comprendre la relation structure-activité en chimie médicinale .

Activité de la nitrate réductase

En science environnementale, l’This compound a été utilisé pour étudier l’activité de la nitrate réductase (NAR) dans les souches de Halomonas. Cette recherche est essentielle pour comprendre la tolérance au sel et les voies métaboliques de ces bactéries .

Applications analgésiques et anti-inflammatoires

Les dérivés de ce composé ont montré des résultats prometteurs dans les profils analgésiques et anti-inflammatoires. Ils ont été efficaces dans le traitement de la douleur neuropathique, ce qui ouvre de nouvelles voies pour les applications pharmaceutiques .

Activité Biologique

6-(Diethylamino)pyrimidine-4-carboxylic acid, a compound characterized by its pyrimidine structure, has garnered attention in pharmacological research due to its diverse biological activities. This article explores the compound's biological activity, including its mechanisms, therapeutic potential, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a pyrimidine ring substituted at the 6-position with a diethylamino group and a carboxylic acid functional group at the 4-position. Its molecular formula is , and it is often studied in both its free acid form and as a salt to enhance solubility and bioavailability.

Antimicrobial Activity

6-(Diethylamino)pyrimidine-4-carboxylic acid has demonstrated effectiveness against various bacterial strains. In vitro studies indicate that it exhibits antibacterial properties , particularly against Gram-positive bacteria. The mechanism of action is believed to involve interference with bacterial cell wall synthesis, although detailed pathways remain to be elucidated.

Antitumor Activity

Research indicates that this compound shows cytotoxic effects against several cancer cell lines. In particular, studies have reported significant apoptotic activity in human cancer cells, suggesting its potential as an anticancer agent . The compound's ability to induce apoptosis may be linked to its interaction with specific cellular signaling pathways involved in cell proliferation and survival .

Enzyme Inhibition

The compound has been identified as an inhibitor of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), an enzyme involved in the biosynthesis of bioactive lipids. Inhibition of this enzyme has implications for modulating emotional behavior and metabolic processes, making it a candidate for further research in metabolic disorders and neuropharmacology .

Structure-Activity Relationship (SAR)

The SAR studies conducted on pyrimidine derivatives have revealed that modifications at various positions on the pyrimidine ring significantly affect biological activity. For instance, substituting different groups at the 2 or 6 positions can enhance potency against specific targets or alter selectivity profiles .

| Substituent Position | Modification | Effect on Activity |

|---|---|---|

| 2 | Methyl group | Increased cytotoxicity |

| 6 | Diethylamino group | Enhanced enzyme inhibition |

| 4 | Carboxylic acid | Essential for maintaining biological activity |

Case Studies

- Anticancer Efficacy : A study evaluated the effects of 6-(Diethylamino)pyrimidine-4-carboxylic acid on human breast cancer cell lines. The compound showed a dose-dependent reduction in cell viability, with IC50 values indicating significant potency compared to standard chemotherapeutics .

- Antimicrobial Testing : Another investigation assessed the antibacterial activity against Staphylococcus aureus and Escherichia coli. Results indicated that the compound inhibited bacterial growth effectively, with minimum inhibitory concentrations (MICs) lower than those of commonly used antibiotics.

Propriétés

IUPAC Name |

6-(diethylamino)pyrimidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O2/c1-3-12(4-2)8-5-7(9(13)14)10-6-11-8/h5-6H,3-4H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGCKTIXIZQSVKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=NC=NC(=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.